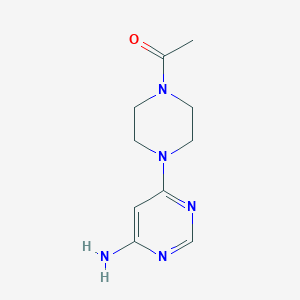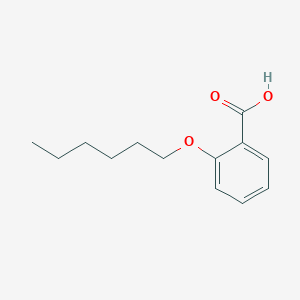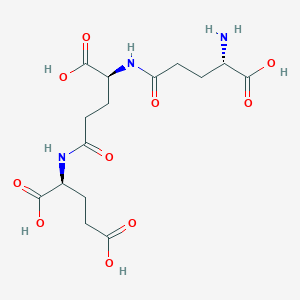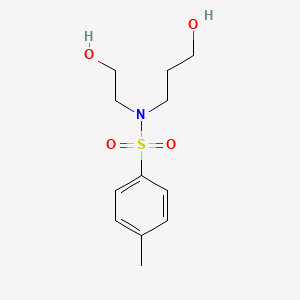
1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone
Overview
Description
“1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone” is a chemical compound . It is a derivative of 2-aminopyrimidin-4 (3H)-one . This compound has been used as a molecular scaffold in the design of biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves reacting 2-thiouracil with substituted benzyl derivative to afford S-benzylated products . The structures of these newly synthesized amide derivatives were confirmed by 1 H NMR, 13 CNMR, and LC/MS analysis .Molecular Structure Analysis
The molecular formula of “1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone” is C10H15N5O. The molecular weight is 221.26 g/mol.Scientific Research Applications
Breast Cancer Research
1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone: has been investigated for its potential in breast cancer treatment. Researchers synthesized thiouracil amide compounds containing this moiety and screened them for efficacy against human estrogen receptor-positive breast cancer cells. Notably, compound 5e demonstrated significant activity, with an IC50 value of 18 μM. These compounds inhibit the catalytic activity of PARP1 (poly ADP-ribose polymerase 1), enhance cleavage of PARP1, and increase phosphorylation of H2AX, a marker of DNA damage response .
Agrochemical Applications
4-(1-Piperazinyl)aniline: , a related compound, finds use as an organic intermediate in agrochemical applications. While not identical to our target compound, this information highlights the broader utility of piperazine-based structures in various fields .
Future Directions
The future directions of research on this compound could include further exploration of its biological activities and potential therapeutic applications. This could involve the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .
Mechanism of Action
Target of Action
The primary targets of 1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone are currently unknown. This compound is structurally similar to piperaquine , an antimalarial agent, suggesting potential antimalarial activity.
Mode of Action
If it shares a similar mechanism with piperaquine, it may inhibit the haem detoxification pathway of the Plasmodium falciparum parasite
Biochemical Pathways
Given its structural similarity to piperaquine, it might be involved in the haem detoxification pathway in Plasmodium falciparum . More research is needed to identify the specific pathways and their downstream effects.
Result of Action
If it acts similarly to piperaquine, it may inhibit the growth of Plasmodium falciparum, leading to its antimalarial effects . .
properties
IUPAC Name |
1-[4-(6-aminopyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-8(16)14-2-4-15(5-3-14)10-6-9(11)12-7-13-10/h6-7H,2-5H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUONEZDDEMBQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B3021459.png)
![(Z)-N'-Hydroxy-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B3021460.png)






